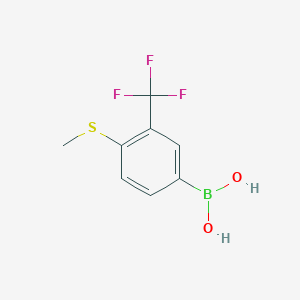

4-Methylthio-3-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-methylsulfanyl-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2S/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVHSZHWKMOCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and detailed characterization of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid, a potentially valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct literature for this specific isomer, this document outlines a robust and scientifically sound synthetic strategy starting from a commercially available precursor, 4-bromo-1-(methylthio)-2-(trifluoromethyl)benzene. The proposed methodologies are grounded in well-established organometallic and spectroscopic principles. This guide is intended to empower researchers to successfully synthesize and unequivocally characterize this novel compound, paving the way for its application in the development of new chemical entities.

Introduction: The Significance of Fluorinated and Thioether-Containing Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This makes trifluoromethylated building blocks highly sought after in drug discovery programs.[3]

The methylthio (-SMe) group, a thioether functionality, is another important pharmacophore that can influence a molecule's physicochemical properties and biological activity. Phenylboronic acids bearing both trifluoromethyl and methylthio substituents are therefore of considerable interest for the synthesis of novel compounds with potentially enhanced therapeutic properties. This guide focuses on the synthesis and characterization of a specific, yet underexplored isomer, this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available starting material, 4-bromo-1-(methylthio)-2-(trifluoromethyl)benzene.[4][5][6] The proposed synthetic route involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic hydrolysis. This is a standard and high-yielding method for the preparation of arylboronic acids.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-1-(methylthio)-2-(trifluoromethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate or Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 4-bromo-1-(methylthio)-2-(trifluoromethyl)benzene (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₈BF₃O₂S |

| Molecular Weight | 236.02 g/mol [7] |

| Appearance | White to off-white solid |

| Melting Point | 150-170 °C (by analogy to similar compounds[2]) |

| Solubility | Soluble in methanol, DMSO, and acetone; sparingly soluble in dichloromethane and chloroform. |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this compound. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylthio group. The aromatic region will likely display a complex splitting pattern due to the presence of three non-equivalent protons. The methylthio group will appear as a singlet. The two protons of the boronic acid group will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon atom bonded to boron will also be identifiable.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the trifluoromethyl group.

-

¹¹B NMR: The boron NMR spectrum will show a broad signal characteristic of a boronic acid.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound. The expected exact mass can be calculated from the molecular formula.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), and C-F stretches.

Applications in Research and Development

This compound is a promising building block for various applications:

-

Medicinal Chemistry: Its unique combination of a trifluoromethyl group and a methylthio moiety makes it an attractive starting material for the synthesis of novel drug candidates.[3] These substituents can modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Organic Synthesis: This boronic acid can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methylthio-3-(trifluoromethyl)phenyl group into a wide range of organic molecules, enabling the synthesis of complex molecular architectures.[1]

-

Materials Science: The incorporation of this fluorinated and sulfur-containing building block can lead to the development of new materials with unique electronic and physical properties.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

For detailed safety information, consult the Safety Data Sheet (SDS) of analogous compounds.[7][8]

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By following the proposed synthetic route and analytical procedures, researchers can confidently prepare and validate this novel building block, unlocking its potential for advancements in drug discovery, organic synthesis, and materials science. The detailed characterization data, although predicted, is based on sound spectroscopic principles and provides a reliable benchmark for experimental verification.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. 4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene [cymitquimica.com]

- 5. 4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene | 300356-31-4 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (4-(methylthio)-2-(trifluoromethyl)phenyl)boronic acid 98% | CAS: 1072945-99-3 | AChemBlock [achemblock.com]

- 8. 4-(Methylthio)phenylboronic acid | C7H9BO2S | CID 2733959 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-3-(trifluoromethyl)phenylboronic acid: Properties and Applications

A Note on Chemical Identity: Initial investigations for "4-Methylthio-3-(trifluoromethyl)phenylboronic acid" did not yield a commercially available compound with established physicochemical data. This guide will therefore focus on the closely related and well-documented compound, 4-Methyl-3-(trifluoromethyl)phenylboronic acid (CAS No. 947533-94-0), which is likely the intended subject of interest for researchers in drug discovery and organic synthesis.

Introduction

4-Methyl-3-(trifluoromethyl)phenylboronic acid is a substituted arylboronic acid that has emerged as a valuable building block in modern synthetic chemistry. Its unique structural features—a tolyl scaffold functionalized with a boronic acid moiety and an electron-wielding trifluoromethyl group—confer advantageous properties for the construction of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, and applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates, making this reagent particularly relevant in medicinal chemistry.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methyl-3-(trifluoromethyl)phenylboronic acid is paramount for its effective handling, reaction optimization, and purification.

Core Molecular and Physical Data

| Property | Value | Source |

| CAS Number | 947533-94-0 | [2] |

| Molecular Formula | C₈H₈BF₃O₂ | [2][3] |

| Molecular Weight | 203.95 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not experimentally determined in reviewed literature. For structurally similar 4-Fluoro-3-(trifluoromethyl)phenylboronic acid, the melting point is 174 °C.[5] For 4-(Trifluoromethyl)phenylboronic acid, it is 245-250 °C. | |

| Boiling Point (Predicted) | 275.8 ± 50.0 °C at 760 mmHg | |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 7.81 ± 0.10 | [6] |

Solubility

General Solubility Profile of Phenylboronic Acids:

-

High Solubility: Ethers (e.g., diethyl ether, THF, dioxane), Ketones (e.g., acetone)[4]

-

Moderate Solubility: Chloroform[4]

-

Low Solubility: Hydrocarbons (e.g., hexane, toluene)[4]

For practical applications, solubility trials in the desired reaction or purification solvent system are recommended.

Spectroscopic and Analytical Characterization

Accurate characterization of 4-Methyl-3-(trifluoromethyl)phenylboronic acid is crucial for identity confirmation and purity assessment. The following section outlines the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the methyl, trifluoromethyl, and boronic acid groups. The acidic protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The trifluoromethyl group will induce a characteristic quartet for the carbon it is attached to, with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 270-285 Hz.[1][7]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group.[1][7]

-

¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a tricoordinate boronic acid.[8]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 204 is expected. Common fragmentation pathways for phenylboronic acids include the loss of water and other neutral fragments.

Proposed Fragmentation Workflow:

Caption: Proposed EI-MS fragmentation of 4-Methyl-3-(trifluoromethyl)phenylboronic acid.

Synthesis and Purification

While a specific, detailed laboratory preparation for 4-Methyl-3-(trifluoromethyl)phenylboronic acid is not widely published in peer-reviewed journals, a general and plausible synthetic route can be extrapolated from established methods for preparing similar arylboronic acids. A common approach involves the lithiation of an appropriate aryl halide followed by quenching with a trialkyl borate.

General Synthetic Protocol

A potential synthesis could start from 4-bromo-2-(trifluoromethyl)toluene.

Synthetic Workflow:

Caption: Plausible synthetic route to 4-Methyl-3-(trifluoromethyl)phenylboronic acid.

Step-by-Step Methodology:

-

Lithium-Halogen Exchange: Dissolve 4-bromo-2-(trifluoromethyl)toluene in an anhydrous ethereal solvent such as THF under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C. Add a solution of n-butyllithium dropwise and stir for a designated period to allow for the formation of the aryllithium intermediate.[9]

-

Borylation: To the cold aryllithium solution, add triisopropyl borate dropwise. Allow the reaction to slowly warm to room temperature.

-

Hydrolysis: Quench the reaction with an acidic aqueous solution (e.g., 1N HCl) and stir vigorously to hydrolyze the boronate ester to the desired boronic acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[9]

Applications in Research and Drug Development

The primary utility of 4-Methyl-3-(trifluoromethyl)phenylboronic acid lies in its application as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds.[10] The presence of the trifluoromethyl group can influence the electronic properties of the boronic acid, potentially affecting its reactivity and the efficiency of the coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), 4-Methyl-3-(trifluoromethyl)phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Medicinal Chemistry

The incorporation of the 4-methyl-3-(trifluoromethyl)phenyl moiety into lead compounds is a strategic approach in drug design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Furthermore, its lipophilicity can improve cell membrane permeability and oral bioavailability. The methyl group can also provide a handle for further functionalization or influence binding interactions with biological targets. Boronic acids themselves have been investigated as potential therapeutic agents, for instance, as enzyme inhibitors.[11]

Safety, Handling, and Storage

Safety Precautions:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

Harmful if swallowed (H302).

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8 °C.

Conclusion

4-Methyl-3-(trifluoromethyl)phenylboronic acid is a versatile and valuable reagent for organic synthesis, particularly for the construction of complex biaryl systems through Suzuki-Miyaura cross-coupling. Its trifluoromethyl group offers distinct advantages in the design of novel pharmaceuticals and advanced materials. While some experimental data for this specific compound remains to be fully documented in the public domain, this guide provides a solid foundation of its known and predicted properties, along with established protocols for its use, empowering researchers to effectively integrate this building block into their synthetic strategies.

References

- 1. rsc.org [rsc.org]

- 2. calpaclab.com [calpaclab.com]

- 3. scispace.com [scispace.com]

- 4. 4-Methyl-3-(trifluoromethyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid

This guide provides a detailed technical analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 4-Methylthio-3-(trifluoromethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into the structural and electronic properties of the molecule as revealed by modern NMR spectroscopy. We will explore the theoretical basis for the expected spectral features, outline a robust experimental protocol for data acquisition, and present the predicted data in a clear, structured format.

Introduction: The Significance of Fluorinated Phenylboronic Acids

This compound is a member of the versatile class of phenylboronic acids, which are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The presence of a trifluoromethyl (-CF₃) group and a methylthio (-SCH₃) group on the phenyl ring introduces unique electronic properties that can significantly influence the reactivity of the boronic acid and the biological activity of its derivatives. The -CF₃ group, a strong electron-withdrawing group, enhances the Lewis acidity of the boronic acid and can improve properties like metabolic stability and lipophilicity in drug candidates.[1]

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such complex organic molecules. ¹H NMR provides detailed information about the proton environment, while ¹⁹F NMR offers a highly sensitive and specific window into the fluorine-containing moieties of a molecule.[2][3] Understanding the NMR spectra of this compound is therefore critical for its quality control and for predicting its behavior in chemical reactions.

Predicted ¹H and ¹⁹F NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, this section presents a detailed prediction of the ¹H and ¹⁹F NMR spectra based on established principles of NMR spectroscopy and the known effects of the substituents.

Molecular Structure and Proton Designations

To facilitate the discussion of the NMR spectra, the protons on the aromatic ring are designated as H-2, H-5, and H-6, as shown in the structure below.

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a standard deuterated solvent like DMSO-d₆ or CDCl₃. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and may exchange with residual water in the solvent, affecting their chemical shift and integration.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.1 - 8.3 | d | ~2 | 1H |

| H-6 | ~7.8 - 8.0 | dd | ~8, ~2 | 1H |

| H-5 | ~7.4 - 7.6 | d | ~8 | 1H |

| -SCH₃ | ~2.5 - 2.7 | s | - | 3H |

| -B(OH)₂ | ~8.0 - 8.5 (broad) | s | - | 2H |

Rationale for Predictions:

-

Aromatic Protons (H-2, H-5, H-6): The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The boronic acid group [-B(OH)₂] is electron-withdrawing through an inductive effect but can be a weak resonance donor. The trifluoromethyl group (-CF₃) is a very strong electron-withdrawing group, primarily through induction. The methylthio group (-SCH₃) is inductively withdrawing but a resonance donor.

-

H-2: This proton is ortho to the electron-withdrawing boronic acid and meta to the strongly electron-withdrawing -CF₃ group. This combination of effects will deshield H-2 significantly, placing its resonance at a high chemical shift. It is expected to appear as a doublet due to coupling with H-6 (⁴JHH).

-

H-6: This proton is ortho to the boronic acid group and meta to the methylthio group. It will be deshielded by the boronic acid group. It is expected to be a doublet of doublets due to coupling with H-5 (³JHH) and H-2 (⁴JHH).

-

H-5: This proton is ortho to the methylthio group and meta to the boronic acid group. The resonance-donating effect of the -SCH₃ group will shield this proton relative to the others, resulting in a lower chemical shift. It will appear as a doublet due to coupling with H-6 (³JHH).

-

-

-SCH₃ Protons: The protons of the methylthio group are attached to a sulfur atom and are expected to appear as a singlet in the aliphatic region of the spectrum.

-

-B(OH)₂ Protons: The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet and readily exchange with D₂O.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler, with a single resonance for the three equivalent fluorine atoms of the -CF₃ group.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -60 to -65 | s or narrow m | - |

Rationale for Predictions:

-

Chemical Shift: The chemical shift of the -CF₃ group attached to an aromatic ring typically falls in the range of -50 to -70 ppm relative to CFCl₃.[2] The precise shift is sensitive to the electronic environment.[4] The presence of the electron-donating -SCH₃ group para to the -CF₃ group may lead to a slightly upfield shift compared to an unsubstituted trifluoromethylbenzene.

-

Multiplicity: The -CF₃ group is not adjacent to any protons, so no significant ¹H-¹⁹F coupling is expected. Long-range coupling to the aromatic protons (e.g., ⁵JF-H to H-2 or H-5) is possible but often results in only slight broadening of the singlet, appearing as a narrow multiplet upon high resolution.[5] For routine characterization, it will likely be observed as a sharp singlet.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, the following experimental workflow is recommended.

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and the convenient location of its residual solvent peak.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

-

Calibrate the pulse widths for both ¹H and ¹⁹F nuclei.

-

-

¹H NMR Acquisition:

-

Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm (centered around 6-7 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹⁹F NMR Acquisition:

-

Decoupling: For a simple spectrum showing only chemical shifts, use proton decoupling to collapse any potential ¹H-¹⁹F couplings into a singlet.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width of ~200 ppm is recommended initially, centered around -60 ppm, to ensure the peak is captured.[2]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

-

Referencing: Reference the spectrum to an external standard of known chemical shift, such as CFCl₃ at 0 ppm or an internal standard like trifluorotoluene at -63.72 ppm.[6]

-

-

Data Processing:

-

Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform on the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound are predicted to provide a clear and detailed picture of its molecular structure. The ¹H NMR spectrum will reveal the substitution pattern on the aromatic ring and confirm the presence of the methylthio group. The ¹⁹F NMR spectrum will serve as a definitive indicator of the trifluoromethyl group's presence and electronic environment. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectral data for this and similar fluorinated boronic acid derivatives, ensuring accurate structural characterization and quality control in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. colorado.edu [colorado.edu]

A Guide to the Structural Elucidation of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid: A Keystone for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid, a compound of significant interest in medicinal chemistry and materials science. Boronic acids featuring trifluoromethyl and methylthio groups are pivotal building blocks, offering unique electronic and steric properties that enhance molecular stability, lipophilicity, and binding affinity in drug candidates.[1][2] A precise understanding of the three-dimensional atomic arrangement of this molecule is paramount for rational drug design and the development of novel functional materials. This document outlines the entire workflow, from synthesis and single-crystal growth to advanced X-ray diffraction analysis and spectroscopic characterization, offering field-proven insights and protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Insight

The strategic incorporation of fluorine and its moieties, such as the trifluoromethyl (-CF₃) group, has become a cornerstone of modern drug discovery.[3] This is due to fluorine's ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Similarly, the methylthio (-SCH₃) group can influence molecular conformation and interactions. This compound combines these valuable functionalities with the versatile boronic acid group, a critical component in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[1][4]

Determining the precise three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise.[5][6] It provides definitive proof of molecular connectivity, reveals subtle intramolecular interactions, and, most critically, elucidates the intermolecular forces—primarily hydrogen bonding—that govern how the molecule packs in the solid state.[7][8] This information is invaluable for:

-

Rational Drug Design: Understanding the shape and electrostatic potential of the molecule allows for the design of more potent and selective inhibitors that fit precisely into the active sites of biological targets.

-

Polymorph Screening: The solid-state packing influences critical pharmaceutical properties like solubility, dissolution rate, and stability. Crystal structure analysis is the definitive tool for identifying and characterizing different polymorphic forms.[9]

-

Materials Science: The predictable hydrogen-bonding networks of boronic acids are exploited in the design of advanced materials, such as polymers and sensors.[1][2]

This guide presents a hypothetical but methodologically rigorous pathway for the complete structural characterization of this important molecule.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

Proposed Synthesis Pathway

While multiple synthetic routes to phenylboronic acids exist, a common and effective method involves the use of an organometallic intermediate.[10] The synthesis of the target compound can be approached via a Grignard reaction starting from a suitably substituted bromobenzene.

Protocol:

-

Grignard Reagent Formation: To a solution of 1-bromo-4-(methylthio)-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add magnesium turnings. Initiate the reaction with gentle heating or the addition of an iodine crystal.

-

Borylation: Cool the resulting Grignard reagent to -78 °C and slowly add a solution of trimethyl borate in anhydrous THF. The borate ester intermediate, [4-(methylthio)-3-(trifluoromethyl)phenyl]dimethoxyborane, is formed.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature, then quench by carefully adding an aqueous solution of hydrochloric acid.

-

Isolation and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to yield this compound as a solid.[11]

Growing Single Crystals: The Art of Molecular Order

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6] The goal is to produce a crystal that is well-formed, free of defects, and typically between 0.1 and 0.3 mm in its largest dimension.[6] For phenylboronic acids, several techniques can be employed.

| Crystallization Method | Solvent System | Rationale & Causality |

| Slow Evaporation | Dichloromethane, Ethyl Acetate, Acetone | This is often the first method attempted. The slow removal of the solvent allows molecules to deposit onto a growing crystal lattice in an ordered fashion. The choice of a moderately volatile solvent is key. |

| Vapor Diffusion | Methanol/Hexane, Ethanol/Toluene | A solution of the compound in a "good" solvent (e.g., methanol) is placed in a sealed chamber with a "poor" solvent (e.g., hexane). The poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization. |

| Cooling Crystallization | Isopropanol, Acetonitrile | A saturated solution is prepared at an elevated temperature. As the solution slowly cools, the solubility decreases, leading to the formation of crystals. This method is effective for compounds with a significant temperature-dependent solubility profile.[9] |

Self-Validating Protocol for Crystallization Screening:

-

Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of various solvents in separate small vials.

-

For slow evaporation, cover the vials with a perforated film and leave them undisturbed in a vibration-free environment.

-

For vapor diffusion, place the vials into larger beakers containing an anti-solvent and seal the beakers.

-

For cooling crystallization, gently heat the solutions to ensure complete dissolution, then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Monitor the vials daily under a microscope for the appearance of single crystals.

Single-Crystal X-ray Diffraction (SCXRD): Visualizing the Molecule

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][6]

Data Collection Strategy

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.[6]

-

Diffractometer Setup: The crystal is placed on a goniometer in a modern single-crystal X-ray diffractometer. It is cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal motion of the atoms and reduce radiation damage.

-

X-ray Source: For small organic molecules, either Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.54184 Å) X-ray sources are common. Mo radiation is generally preferred for its higher penetration, while Cu radiation provides stronger diffraction from weakly scattering crystals.[6]

-

Data Collection: A series of diffraction images are collected as the crystal is rotated.[12][13] A complete dataset requires collecting data over a sufficient range of orientations to measure the intensities of a unique set of reflections. Modern CCD or CMOS detectors allow for rapid data collection, often completing in a few hours.[5]

Structure Solution and Refinement

The collected diffraction data consist of a list of reflection indices (h,k,l) and their corresponding intensities. The central challenge, known as the "phase problem," is that the phase information associated with each reflection is lost during the experiment.

Protocol using the SHELX Software Suite:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensity of each reflection spot and apply corrections for experimental factors. This yields the name.hkl file.

-

Structure Solution (SHELXS): The phase problem is typically solved using "direct methods," which are statistical methods that find relationships between the phases of the strongest reflections.[14] The SHELXS program is highly effective for this and generates an initial structural model.[14]

-

Structure Refinement (SHELXL): The initial model is refined against the experimental data using a least-squares minimization process with the SHELXL program.[15][16] This iterative process involves:

-

Assigning atom types (C, B, O, S, F).

-

Refining the positional (x, y, z) and thermal (anisotropic displacement) parameters for each non-hydrogen atom.

-

Locating hydrogen atoms from the difference electron density map and refining them using appropriate models.

-

The quality of the refinement is monitored using the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

-

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the refinement process.[15]

| Expected Crystallographic Parameters | |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Molecules per unit cell (Z) | 2 or 4 |

| Final R1 [%] | < 5.0 |

| wR2 (all data) [%] | < 15.0 |

| Goodness-of-Fit (S) | ~1.0 |

Complementary Spectroscopic Characterization

While SCXRD provides the definitive solid-state structure, spectroscopic methods are essential to confirm the molecular structure in solution and to verify the purity of the bulk sample used for crystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic compounds in solution. For this molecule, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments would be highly informative.

-

¹H NMR: Will show the distinct signals for the aromatic protons and the methyl protons of the -SCH₃ group. The coupling patterns will confirm their relative positions on the phenyl ring.

-

¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[17][18] The trifluoromethyl group will appear as a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is highly sensitive to the electronic environment, confirming the presence of the -CF₃ group on the aromatic ring.[19][20]

-

¹¹B NMR: Will show a broad signal characteristic of a trigonal boronic acid.

-

¹³C NMR: Will show the expected number of carbon signals, with the -CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Expected Observation |

| 3500-3200 | O-H stretch | Broad band, indicative of hydrogen bonding in the boronic acid dimer.[21] |

| ~1400 | B-O stretch | Strong, characteristic absorption.[22][23] |

| 1300-1100 | C-F stretch | Strong, complex bands characteristic of the -CF₃ group. |

| ~700 | C-S stretch | Weaker absorption. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. Electrospray ionization (ESI) in negative mode is often suitable for boronic acids.[24][25] The expected molecular ion peak [M-H]⁻ would confirm the molecular formula C₈H₈BF₃O₂S.

Safety and Handling

Working with fluorinated organic compounds and boronic acids requires adherence to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[26][27]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[28][29]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[26][27] Boronic acids can be irritants.[28] Trifluoromethyl-containing compounds should be handled with care, following all institutional safety guidelines.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[27]

Conclusion

The structural analysis of this compound is a critical step in harnessing its full potential in drug discovery and materials science. This guide has detailed a systematic and robust workflow, from rational synthesis and meticulous crystallization to high-resolution single-crystal X-ray diffraction and comprehensive spectroscopic analysis. By following these field-proven methodologies, researchers can obtain a precise and unambiguous understanding of the molecule's three-dimensional architecture. This structural blueprint is the foundation upon which new therapeutics and advanced materials can be logically and efficiently designed, ultimately accelerating the pace of scientific innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biostruct.org [biostruct.org]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 17. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 18. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. researchgate.net [researchgate.net]

- 23. tsapps.nist.gov [tsapps.nist.gov]

- 24. scirp.org [scirp.org]

- 25. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. aksci.com [aksci.com]

- 27. aksci.com [aksci.com]

- 28. fishersci.co.uk [fishersci.co.uk]

- 29. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity Profile of Boronic Acids with Trifluoromethyl and Methylthio Groups

Abstract

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The reactivity of the requisite boronic acids, however, is profoundly influenced by the electronic nature of their substituents. This guide provides a deep dive into the distinct reactivity profiles of boronic acids functionalized with two common, yet electronically divergent, moieties: the powerfully electron-withdrawing trifluoromethyl (CF₃) group and the electronically nuanced methylthio (SCH₃) group. We will explore the underlying mechanistic principles, address common synthetic challenges such as protodeboronation and catalyst poisoning, and provide field-proven protocols to empower chemists to harness the full potential of these valuable building blocks.

Introduction: The Dichotomy of CF₃ and SCH₃ in Modern Drug Discovery

The incorporation of trifluoromethyl (CF₃) and methylthio (SCH₃) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The CF₃ group, owing to its high electronegativity and metabolic stability, is often introduced to enhance properties like lipophilicity, binding affinity, and bioavailability.[3] Conversely, the methylthio group, while also influencing lipophilicity, presents a more complex electronic profile and can act as a hydrogen bond acceptor or a potential site for metabolic oxidation, offering a different set of tools for molecular design.

Given their prevalence, the ability to reliably couple boronic acids containing these groups is paramount. However, their opposing electronic characteristics create distinct challenges in the context of the Suzuki-Miyaura coupling, necessitating tailored reaction strategies.

Fundamentals of the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the Suzuki-Miyaura reaction mechanism is essential to understand and troubleshoot reactions involving electronically challenging substrates. The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[6]

-

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8] The electronic properties of the boronic acid's substituents directly impact the rate and efficiency of this step.

-

Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

The Reactivity Profile of Trifluoromethyl (CF₃)-Substituted Boronic Acids

Electronic Landscape and Mechanistic Implications

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[9] This has profound consequences for the boronic acid's reactivity:

-

Increased Lewis Acidity : The electron-withdrawing CF₃ group enhances the Lewis acidity of the boron center.[10][11] This makes the boronic acid more susceptible to attack by the base, which can facilitate the formation of the active boronate species.

-

Reduced Nucleophilicity : Despite easier boronate formation, the overall electron-deficient nature of the aryl ring makes the ipso-carbon less nucleophilic. This can significantly slow down the crucial transmetalation step, which is often the rate-limiting step for electron-poor boronic acids.[12][13]

-

Susceptibility to Protodeboronation : Electron-deficient boronic acids are notoriously prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid moiety with a hydrogen atom.[7][14] This is often exacerbated by the elevated temperatures and strong bases required to drive the sluggish transmetalation.

Strategic Protocols for Coupling CF₃-Boronic Acids

Overcoming the challenges associated with electron-deficient boronic acids requires careful optimization of reaction parameters.[12]

Key Strategy : The primary goal is to accelerate the transmetalation step while minimizing the competing protodeboronation.

-

Choice of Base : Strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective as they are strong enough to promote boronate formation without introducing excessive water, which can lead to protodeboronation.[7]

-

Ligand Selection : Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are essential.[12] These ligands stabilize the palladium center and accelerate both the oxidative addition and the rate-limiting reductive elimination, helping to turn over the catalyst more efficiently.

-

Solvent System : Anhydrous solvents like dioxane or toluene are typically used. However, a carefully controlled amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active [ArB(OH)₃]⁻ species.[7]

-

Boronic Acid Surrogates : For particularly sensitive substrates, converting the boronic acid to a more stable surrogate, such as a pinacol ester (BPin) or an MIDA boronate, can prevent decomposition before the coupling reaction.[7][15]

Detailed Experimental Protocol: Coupling of 4-(Trifluoromethyl)phenylboronic Acid

-

Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(trifluoromethyl)phenylboronic acid (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).

-

Inerting : Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen gas (repeat three times).

-

Reagent Addition : Add a Pd(II) precatalyst (e.g., PdCl₂(dppf), 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%). Add degassed 1,4-dioxane (to 0.1 M concentration) via syringe.

-

Reaction : Place the vial in a preheated aluminum block at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring and Workup : Monitor the reaction by TLC or LC-MS for the consumption of the aryl bromide. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

The Reactivity Profile of Methylthio (SCH₃)-Substituted Boronic Acids

Electronic Landscape and Mechanistic Implications

The methylthio group presents a more complex electronic picture. It is inductively electron-withdrawing (-I) but can be electron-donating through resonance (+R) by donating a lone pair from the sulfur atom.

-

Modulated Reactivity : The net electronic effect depends on the substituent's position. In the para position, the resonance donation can partially offset the inductive withdrawal, leading to reactivity that is often comparable to, or only slightly attenuated versus, simple phenylboronic acid.

-

The Primary Challenge: Catalyst Poisoning : The most significant issue with sulfur-containing substrates is not electronics, but the potential for the sulfur atom to coordinate to the palladium catalyst.[16][17] This coordination can lead to catalyst inhibition or complete deactivation, effectively poisoning the catalytic cycle.[18]

Strategic Protocols for Coupling SCH₃-Boronic Acids

Key Strategy : The focus is on minimizing the sulfur-palladium interaction and promoting the desired C-B to C-Pd transfer.

-

Ligand Selection : The choice of ligand is critical. Very bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald ligands) are highly effective. Their steric bulk can disfavor the binding of the sulfur atom to the palladium center, leaving the coordination site open for the desired oxidative addition and transmetalation steps.

-

Catalyst Choice : Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources.

-

Base and Solvent : Standard conditions, such as K₂CO₃ or K₃PO₄ in a dioxane/water or toluene/water mixture, are often effective once the catalyst poisoning issue is addressed by the appropriate ligand.[19]

Detailed Experimental Protocol: Coupling of 4-(Methylthio)phenylboronic Acid

-

Vessel Preparation : To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), 4-(methylthio)phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[20]

-

Catalyst Addition : In a separate glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition : Add degassed solvents, such as a 4:1 mixture of toluene and water (to 0.1 M concentration).

-

Reaction : Heat the mixture to 90 °C with vigorous stirring for 6-18 hours.

-

Monitoring and Workup : Monitor the reaction progress by GC-MS or LC-MS. After cooling, dilute the mixture with diethyl ether, separate the layers, and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification : Purify the residue via silica gel chromatography.

Comparative Analysis and Data Summary

The distinct electronic and chemical properties of the CF₃ and SCH₃ groups lead to divergent challenges and require different optimization strategies.

Table 1: Comparative Profile of CF₃ vs. SCH₃ Boronic Acids in Suzuki-Miyaura Coupling

| Feature | 4-(Trifluoromethyl)phenylboronic Acid | 4-(Methylthio)phenylboronic Acid |

| Primary Electronic Effect | Strong Inductive Withdrawal (-I) | Inductive Withdrawal (-I), Resonance Donation (+R) |

| Hammett Parameter (σₚ) | +0.54 (Strongly deactivating)[21] | 0.00 (Neutral)[22] |

| Impact on Lewis Acidity | Increased[10] | Moderately increased |

| Rate of Transmetalation | Generally Slow[12][13] | Generally Moderate (can be fast) |

| Primary Challenge | Protodeboronation; Slow transmetalation[7] | Catalyst poisoning via sulfur coordination[16][17] |

| Key Ligand Class | Bulky, electron-rich biaryl phosphines (e.g., SPhos)[12] | Very bulky trialkylphosphines or biaryl phosphines |

| Typical Base | Strong, anhydrous-compatible (K₃PO₄, Cs₂CO₃)[7] | Standard aqueous bases (K₂CO₃, Na₂CO₃) |

Conclusion

While both trifluoromethyl- and methylthio-substituted boronic acids are invaluable reagents in synthetic chemistry, they are not interchangeable. A successful Suzuki-Miyaura coupling hinges on a chemist's ability to recognize the specific challenges posed by each substituent. For CF₃-substituted boronic acids, the strategy must focus on accelerating a sluggish transmetalation step while suppressing protodeboronation, typically through the use of strong bases and advanced ligand systems. For SCH₃-substituted boronic acids, the primary concern shifts to mitigating catalyst poisoning, a challenge best met by employing sterically encumbering ligands that shield the palladium center from the sulfur atom. By applying the mechanistic insights and tailored protocols outlined in this guide, researchers can confidently and efficiently incorporate these critical functional groups into their target molecules.

References

- 1. organicreactions.org [organicreactions.org]

- 2. nbinno.com [nbinno.com]

- 3. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. moodle2.units.it [moodle2.units.it]

- 22. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

The Dual-Role Electronics of the Methylthio Group: Modulating the Reactivity of the Arylboronic Acid Moiety

A Technical Guide for Drug Development Professionals

Executive Summary

Arylboronic acids are indispensable building blocks in modern drug discovery, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The reactivity and intrinsic properties of the boronic acid are exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides an in-depth analysis of the electronic effects imparted by the methylthio (-SMe) group, a substituent of nuanced character. We will dissect its dual-role as a π-donor and σ-acceptor, quantify its impact on the Lewis acidity of the boron center, and explore the direct consequences for transmetalation efficiency in catalytic cross-coupling. This document is intended for researchers, medicinal chemists, and process development scientists seeking a deeper mechanistic understanding to guide rational substrate design and reaction optimization.

Introduction: The Tunable Nature of Arylboronic Acids

Boronic acids [R-B(OH)₂] are organoboron compounds characterized by a vacant p-orbital on the boron atom, which confers significant Lewis acidity.[1][2] This electronic feature is central to their utility. In aqueous media, they exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate state upon coordination with a Lewis base like a hydroxide ion.[2]

This equilibrium is the cornerstone of their application in the Suzuki-Miyaura reaction, one of the most robust methods for C-C bond formation. The anionic boronate species is significantly more nucleophilic and is widely accepted to be the active participant in the crucial transmetalation step of the catalytic cycle.[3] Consequently, any substituent on the aryl ring that influences the Lewis acidity of the boron atom will directly modulate the ease of boronate formation and the overall reaction kinetics.

The methylthio (-SMe) group presents a particularly interesting case. Unlike simple electron-donating or withdrawing groups, its net electronic effect is a delicate balance of opposing forces, making a thorough understanding critical for predictable reactivity.

The Dichotomous Electronics of the Methylthio Substituent

The methylthio group influences the electronic landscape of an aryl ring through two primary mechanisms: inductive effects and resonance effects.

-

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a polarization of the C-S sigma bond. This results in the withdrawal of electron density from the aromatic ring through the sigma framework. This is a distance-dependent effect, weakening further from the point of attachment.

-

Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons in its p-orbitals that can overlap with the π-system of the aromatic ring. This delocalization donates electron density into the ring, particularly at the ortho and para positions.

The overall electronic character of the methylthio group is a composite of these two opposing effects. In the para position, the resonance effect is dominant, leading to a net electron-donating character. In the meta position, where the resonance effect is negligible, the inductive withdrawal is the primary influence.

This duality is quantitatively captured by the Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[4][5]

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Dominant Effect at para position |

| -SMe | 0.00 | +0.15 | π-Donation (+M) balances σ-Withdrawal (-I) |

| -OMe | -0.27 | +0.12 | Strong π-Donation (+M) |

| -H | 0.00 | 0.00 | Reference |

| -CF₃ | +0.54 | +0.43 | Strong σ-Withdrawal (-I) |

Table 1: Comparison of Hammett constants for selected substituents. A negative σₚ value indicates net electron donation at the para position, while a positive value indicates net withdrawal.[4][6]

The σₚ value of 0.00 for the methylthio group is particularly revealing; it suggests that its electron-donating resonance effect and its electron-withdrawing inductive effect almost perfectly cancel each other out in the ground state of the benzoic acid system used for this measurement. However, this balance can be perturbed in reaction transition states, making its influence highly context-dependent.

References

- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

Stability and storage conditions for 4-Methylthio-3-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organic compound that serves as a critical building block in modern medicinal chemistry and materials science. Its unique trifluoromethyl and methylthio substitutions on the phenylboronic acid scaffold allow for the synthesis of complex molecules with tailored electronic and lipophilic properties. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and analytical methodologies for ensuring the integrity of this valuable reagent.

Chemical Structure and Properties

Molecular Formula: C₈H₈BF₃O₂S

Molecular Weight: 236.02 g/mol

Appearance: Typically a white to off-white solid.

The presence of a boronic acid group, a trifluoromethyl group, and a methylthio group imparts a unique reactivity and stability profile to the molecule. Understanding the interplay of these functional groups is paramount for its effective use.

Core Stability Considerations

The stability of this compound is influenced by several factors, primarily moisture, temperature, light, and atmospheric oxygen. The boronic acid moiety is the most reactive site for degradation, while the methylthio group is susceptible to oxidation.

Primary Degradation Pathways

-

Dehydration to Boroxine: Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] This process is reversible in the presence of water. While boroxines can sometimes be used directly in cross-coupling reactions, their formation alters the stoichiometry and may impact reaction kinetics.

-

Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is an irreversible process that can be accelerated by exposure to oxidizing agents or atmospheric oxygen, especially under harsh conditions.

Below is a diagram illustrating the primary degradation pathways:

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.

| Condition | Recommendation | Rationale |

| Temperature | Keep refrigerated (2-8 °C).[4][5] | Low temperatures slow down the rate of potential degradation reactions, including dehydration and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting boroxine formation and oxidation of the methylthio group. |

| Moisture | Keep in a tightly sealed container in a dry environment.[7] | Prevents the ingress of moisture, which can lead to hydrolysis and the formation of boroxines. |

| Light | Store in a dark place or in an amber vial.[7] | Protects the compound from potential light-induced degradation. |

| Purity | Use high-purity, anhydrous solvents and reagents when handling. | Avoids introducing contaminants that could catalyze degradation. |

Experimental Protocols for Stability Assessment

A systematic approach to stability testing is crucial for quality control and ensuring reproducible experimental outcomes.

Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of this compound.

Caption: General experimental workflow for a long-term stability study.

Step-by-Step Protocols

1. Initial Characterization (Time Zero)

-

Objective: To establish a baseline for the purity and characteristics of the compound.

-

Methodology:

-

Visually inspect the material for color and appearance.

-

Perform High-Performance Liquid Chromatography (HPLC) analysis to determine the initial purity.

-

Acquire ¹H, ¹⁹F, and ¹¹B Nuclear Magnetic Resonance (NMR) spectra to confirm the structure.

-

Measure the water content using Karl Fischer titration.

-

2. Long-Term Stability Study

-

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

-

Methodology:

-

Aliquot the compound into several vials, purge with an inert gas (argon or nitrogen), and seal tightly.

-

Store the vials under the recommended conditions (2-8 °C, protected from light).

-

At predetermined time points (e.g., 1, 3, 6, 12 months), remove a vial and perform the full analytical characterization as described for the initial time point.

-

Compare the results to the initial data to identify any changes in purity, appearance, or structure.

-

3. Forced Degradation Study (Stress Testing)

-

Objective: To identify potential degradation products and pathways under accelerated conditions.

-

Methodology:

-

Expose small samples of the compound to various stress conditions:

-

Heat: 60 °C for 7 days.

-

Acid: 0.1 M HCl at room temperature for 24 hours.

-

Base: 0.1 M NaOH at room temperature for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Light: Expose to high-intensity light (e.g., in a photostability chamber) for a defined period.

-

-

Analyze the stressed samples using HPLC with mass spectrometry (HPLC-MS) to identify and characterize any degradation products.

-

Analytical Methods for Purity and Degradation Assessment

Accurate analytical methods are essential for monitoring the stability of this compound.

| Technique | Purpose | Typical Observations |

| HPLC-UV/MS | Quantitative purity assessment and identification of impurities/degradants. | A decrease in the main peak area and the appearance of new peaks corresponding to degradation products (e.g., boroxine, sulfoxide). |

| ¹H NMR | Structural confirmation and detection of organic impurities. | Changes in chemical shifts or the appearance of new signals. Boroxine formation can lead to broad peaks for the B-OH proton. |

| ¹⁹F NMR | To monitor the integrity of the trifluoromethyl group. | The CF₃ signal should remain a sharp singlet. The appearance of other fluorine-containing signals would indicate degradation. |

| ¹¹B NMR | Direct observation of the boron environment. | A shift in the ¹¹B signal can indicate the conversion of the boronic acid to the boroxine. |

| Karl Fischer Titration | Quantification of water content. | An increase in water content suggests improper storage or handling. |

Conclusion

This compound is a stable compound when stored and handled correctly. The primary stability concerns are dehydration to form boroxines and oxidation of the methylthio group. By adhering to the storage conditions outlined in this guide—refrigeration, inert atmosphere, and protection from moisture and light—researchers can ensure the long-term integrity and reactivity of this important synthetic building block. Regular analytical testing is recommended to verify purity before use in critical applications.

References

Theoretical Calculations on the Molecular Structure and Electronic Properties of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. Utilizing high-level quantum chemical calculations, we elucidate the molecule's ground-state geometric structure, vibrational frequencies, and key electronic properties. The study employs Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311++G(d,p) basis set to ensure a robust balance between computational accuracy and efficiency. Key findings include the optimized bond lengths, bond angles, and dihedral angles, which reveal the spatial arrangement of the methylthio, trifluoromethyl, and boronic acid functional groups. Furthermore, analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map provides critical insights into the molecule's electronic behavior, reactivity, and potential intermolecular interaction sites. This guide serves as a foundational resource for researchers, offering validated computational protocols and a detailed structural-electronic profile to accelerate the development of novel applications for this compound.

Introduction

Phenylboronic acids (PBAs) are a cornerstone class of compounds with remarkable versatility, finding extensive use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, as well as in the development of chemical sensors and therapeutics.[1] The introduction of specific functional groups onto the phenyl ring can dramatically modulate the steric and electronic properties of PBAs, thereby fine-tuning their reactivity, selectivity, and biological activity.

The subject of this guide, this compound, is a multi-substituted PBA featuring three distinct functional groups:

-

Boronic Acid [-B(OH)₂]: The reactive center for cross-coupling reactions and interactions with diols, crucial for sensor applications.

-

Trifluoromethyl [-CF₃]: A powerful electron-withdrawing group known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[2][3]

-

Methylthio [-SCH₃]: A sulfur-containing group that can influence electronic properties and provide an additional site for metabolic modification or coordination.

Understanding the precise three-dimensional structure and electronic landscape of this molecule is paramount for predicting its behavior in chemical reactions and biological systems. Experimental determination of these properties can be complex; however, modern computational chemistry provides a powerful and predictive alternative.[4][5] Quantum mechanical calculations allow for the determination of stable molecular geometries and electronic properties with high accuracy.[6]

This guide presents a detailed theoretical investigation into the molecular structure of this compound. Our objective is to provide a validated computational framework and a detailed analysis of its structural and electronic characteristics to support and guide future experimental research and application development.

Computational Methodology

The selection of an appropriate theoretical method and basis set is critical for obtaining reliable computational results.[5] The methodology must accurately describe the complex electronic interactions introduced by the diverse functional groups (boron, sulfur, and fluorine) while remaining computationally tractable.

Level of Theory: Density Functional Theory (DFT)

For this study, we selected Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of many-body systems based on the electron density.[6] DFT offers an exceptional balance of accuracy and computational cost, making it a preferred method for molecules of this size.[7][8]

We employed the widely-used B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional.[9] B3LYP has a long track record of providing excellent descriptions of molecular geometries and electronic properties for a vast range of organic and organometallic compounds, including boronic acid derivatives.[10][11][12]

Basis Set Selection

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For this molecule, which contains hydrogen, carbon, boron, oxygen, sulfur, and fluorine atoms, a flexible and comprehensive basis set is required.

We selected the 6-311++G(d,p) Pople-style basis set .[12][13] This choice is justified as follows:

-

6-311G: This is a "triple-zeta" valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility for accurately representing electron distribution.

-